4,6-Dichloro-2H-indol-2-one
Overview
Description
4,6-Dichloro-2H-indol-2-one is a chemical compound with the linear formula C8H3CL2NO . It has a molecular weight of 202.04 . The IUPAC name for this compound is 4,6-dichloro-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2H-indol-2-one is 1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3,11-12H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Application in Pharmaceutical Research
Synthesis of Novel Scaffolds for Kinase Research : Cheung et al. (2001) explored the synthesis of various derivatives of 2H-indol-2-ones, including 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, as novel scaffolds for kinase research areas in pharmaceutical applications (Cheung, Harris, & Lackey, 2001).
Generation of Substituted Oxindoles : England et al. (2007) demonstrated the generation of the quasi-antiaromatic 2H-indol-2-one ring system, which undergoes smooth addition of various pi-nucleophiles to afford substituted oxindoles (England, Merey, & Padwa, 2007).
Structural Analysis and Spectroscopic Studies
- Indole Derivatives for Diverse Applications : Tariq et al. (2020) synthesized novel indole derivatives and performed XRD, spectroscopic, and DFT studies, highlighting their applications in various fields, including nonlinear optical (NLO) associated high-tech applications (Tariq et al., 2020).
Pharmaceutical Development and NMDA Receptor Antagonism
- Synthesis of Glycine-Site NMDA Receptor Antagonists : Baron et al. (2005) synthesized a series of 4,6-dichloro-1H-indole-2-carboxylic acid derivatives as potent and selective antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor (Baron et al., 2005).
Catalysis and Synthesis Techniques
- Facile One-Pot Synthesis Techniques : Brahmachari and Banerjee (2014) developed a highly efficient method for one-pot synthesis of indolin-2-ones and acenaphthylen-1(2H)-one derivatives, highlighting an eco-friendly approach using sulfamic acid as an organo-catalyst (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
4,6-dichloroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKJBFZROQHSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CC(=O)N=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856198 | |
Record name | 4,6-Dichloro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2H-indol-2-one | |
CAS RN |
1082041-83-5 | |
Record name | 4,6-Dichloro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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